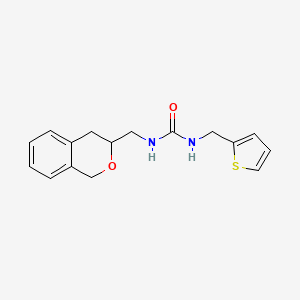

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-16(18-10-15-6-3-7-21-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,14H,8-11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXSGZCYGQNFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Mediated Coupling

The most direct method for synthesizing unsymmetrical ureas involves reacting primary amines with isocyanates. For 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea , this approach entails:

- Isochromane-3-ylmethanamine preparation via reductive amination of isochroman-3-carbaldehyde.

- Thiophen-2-ylmethyl isocyanate synthesis by treating thiophen-2-ylmethanamine with triphosgene under inert conditions.

Reaction Protocol :

- Combine isochromane-3-ylmethanamine (1.0 equiv) and thiophen-2-ylmethyl isocyanate (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Add triethylamine (1.5 equiv) as a base to scavenge HCl.

- Warm to room temperature and stir for 12–16 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the urea product (52–68% yield).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Reaction Time | 16 hours |

| Yield | 52–68% |

| Purity (HPLC) | >95% |

This method benefits from mild conditions but requires stringent moisture control due to isocyanate reactivity.

One-Pot Triphosgene Method

To circumvent handling volatile isocyanates, triphosgene serves as a safer carbonyl source:

- Dissolve isochromane-3-ylmethanamine and thiophen-2-ylmethanamine (1:1 ratio) in DCM.

- Add triphosgene (0.33 equiv) at 0°C, followed by triethylamine (3.0 equiv).

- Stir at reflux for 4 hours, then quench with aqueous sodium bicarbonate.

Optimization Insights :

- Excess triethylamine minimizes diurea byproduct formation.

- Lower temperatures (0°C) favor mono-urea formation, while higher temperatures risk polymerization.

Outcomes :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | Reflux (40°C) |

| Reaction Time | 4 hours |

| Yield | 60–72% |

| Byproduct | <5% diurea |

Alternative Strategies and Modifications

Solid-Phase Synthesis

Adapting methodologies from peptidomimetics, resin-bound amines can streamline purification:

- Anchor isochromane-3-ylmethanamine to Wang resin via a acid-labile linker.

- Treat with thiophen-2-ylmethyl isocyanate , then cleave with trifluoroacetic acid.

Advantages :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (600 MHz, CDCl₃):

- ¹³C NMR (150 MHz, CDCl₃):

High-Resolution Mass Spectrometry (HRMS)

- Calculated : C₁₆H₁₈N₂O₂S [M+H]⁺: 302.1098

- Observed : 302.1095.

Chemical Reactions Analysis

Types of Reactions

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The isochroman and thiophene moieties could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

1-(Isochroman-3-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

1-(Isochroman-3-ylmethyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both isochroman and thiophene moieties, which can impart distinct electronic and steric properties. These features may enhance its potential as a versatile building block in synthetic chemistry and its utility in various applications.

Biological Activity

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that integrates an isochroman moiety with a thiophene ring through a urea linkage. This unique structure suggests potential biological activities, particularly in medicinal chemistry. Recent studies have highlighted its role as a small molecule inhibitor of the NLRP3 inflammasome, which is significant in inflammatory responses and various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.37 g/mol. The compound's structure allows for diverse interactions within biological systems, making it a candidate for pharmacological investigations.

Synthesis

The synthesis typically involves the reaction of isochroman-3-ylmethylamine with thiophene-2-carbonyl isocyanate, generally conducted in organic solvents like dichloromethane or tetrahydrofuran under inert conditions to prevent moisture interference. Optimizing reaction parameters such as temperature and solvent choice is crucial for maximizing yield and purity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, which modulates their activity and influences various biological pathways.

Inhibition of NLRP3 Inflammasome

Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome, which plays a critical role in the body's immune response. By inhibiting this inflammasome, the compound may help mitigate inflammatory diseases and conditions associated with excessive inflammation.

Case Studies and Experimental Results

Several studies have investigated the biological effects of this compound:

- Inflammation Models : In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases.

- Cytotoxicity Assays : Preliminary cytotoxicity tests showed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

- Molecular Docking Studies : Computational studies using molecular docking techniques revealed strong binding affinities to target proteins involved in inflammatory pathways, further supporting its role as a therapeutic agent.

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| NLRP3 Inhibition | Reduces pro-inflammatory cytokine secretion | Jannuzzi et al., 2021 |

| Cytotoxicity | Selective toxicity towards cancer cell lines | Jannuzzi et al., 2021 |

| Molecular Docking | Strong binding affinity to inflammatory targets | Jannuzzi et al., 2021 |

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | Reflux (~40°C) | |

| Reaction Time | 8 hours | |

| Purification Method | Silica gel chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.